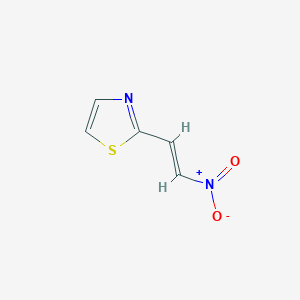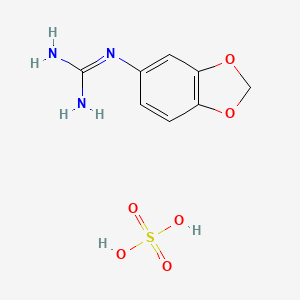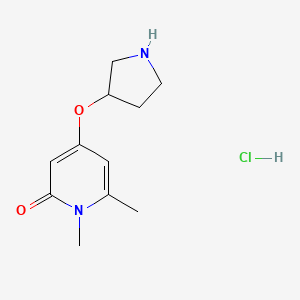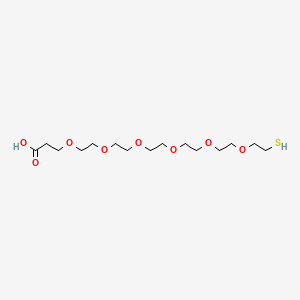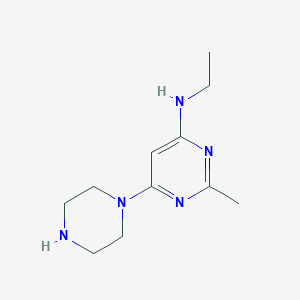![molecular formula C18H21NO2 B1432336 4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- CAS No. 214976-90-6](/img/structure/B1432336.png)
4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-
Descripción general
Descripción
4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as an enzyme inhibitor and to modulate the activity of certain proteins. This compound has been used in a variety of laboratory experiments, and its potential for further applications is being explored.
Aplicaciones Científicas De Investigación
4-Pentenamide has been used in a variety of scientific research applications. It has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Pentenamide has also been used to study the modulation of the activity of the protein kinase C, which is involved in the regulation of cellular processes such as cell growth and differentiation. Additionally, 4-Pentenamide has been used to study the modulation of the activity of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Mecanismo De Acción
4-Pentenamide is believed to act as an inhibitor of enzymes and proteins by binding to the active site of the enzyme or protein and preventing it from binding to its substrate or from catalyzing its reaction. Additionally, 4-Pentenamide has been found to modulate the activity of certain proteins by binding to them and preventing them from interacting with other proteins or molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Pentenamide have not been extensively studied. However, it has been found to inhibit the activity of the enzyme acetylcholinesterase and to modulate the activity of the protein kinase C and the enzyme lipoxygenase. Additionally, 4-Pentenamide has been found to inhibit the activity of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Pentenamide has several advantages for use in laboratory experiments. It is a synthetic compound that is relatively easy to synthesize and is widely available. Additionally, it is relatively stable, making it suitable for long-term storage. However, 4-Pentenamide has some limitations for use in laboratory experiments. It is not very soluble in water, making it difficult to dissolve and use in aqueous solutions. Additionally, it is not very stable in the presence of light and heat, making it unsuitable for use in experiments that require high temperatures or exposure to light.
Direcciones Futuras
There are several potential future directions for the use of 4-Pentenamide in scientific research. It could be used to study the modulation of other enzymes and proteins, such as those involved in the metabolism of carbohydrates and lipids. Additionally, it could be used to study the effects of enzyme and protein inhibitors on the activity of other enzymes and proteins. It could also be used to study the biochemical and physiological effects of enzyme and protein inhibitors on cells and organisms. Finally, 4-Pentenamide could be used to develop new drugs and therapies for the treatment of diseases.
Propiedades
IUPAC Name |
(3S)-3-(hydroxymethyl)-N-[(1S)-1-naphthalen-1-ylethyl]pent-4-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14(12-20)11-18(21)19-13(2)16-10-6-8-15-7-4-5-9-17(15)16/h3-10,13-14,20H,1,11-12H2,2H3,(H,19,21)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSWFZCGMQTFHD-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CC(CO)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C[C@H](CO)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



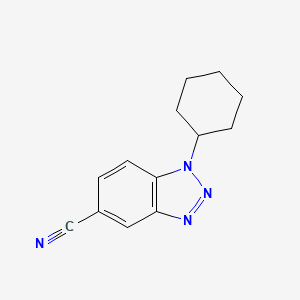
![(2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride](/img/structure/B1432256.png)
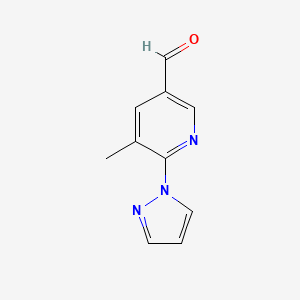
![[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432259.png)
![6-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B1432260.png)
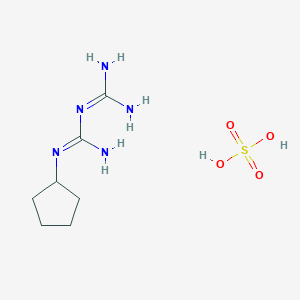
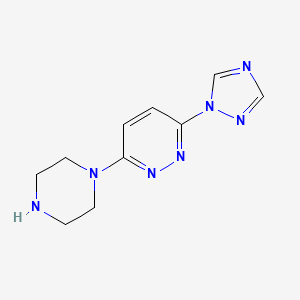
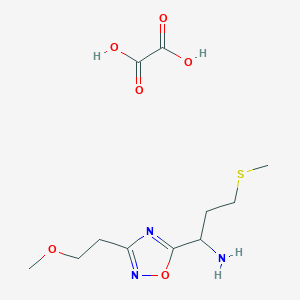
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B1432267.png)
